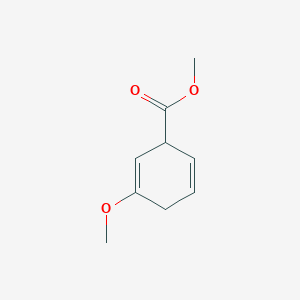
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate is an organic compound with a unique structure characterized by a methoxy group and a carboxylate ester group attached to a cyclohexa-2,5-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate can be synthesized through a series of chemical reactions starting from methyl cyclohexa-2,5-diene-1-carboxylateSpecific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The compound’s reactivity is largely due to the presence of the methoxy and carboxylate ester groups, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate: This compound is similar in structure but contains a hydroxy group instead of a methoxy group.
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate: Another related compound with a different ring structure.
Properties
CAS No. |
113445-19-5 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
TUZVLAQOBQQCJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(C=CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















